2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
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Description
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C24H17Cl2FN2OS and its molecular weight is 471.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Visible-light-promoted Synthesis : A study demonstrated a one-pot synthesis of quinolines from aldehydes using O-(4-Cyanobenzoyl)hydroxylamine as the nitrogen source. This process involves visible light photoredox catalyzed cyclization, yielding a variety of quinolines under room temperature with satisfactory outcomes (Xiao-De An & Shouyun Yu, 2015).
Antioxidant Activities : Research on 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives revealed their significant antioxidant activities. These compounds were synthesized based on the 2-oxo-quinoline structure, demonstrating good antioxidant activities compared with commercial antioxidants, indicating their potential as novel antioxidants (Ye Zhang et al., 2013).
Chemical Transformations : The versatility of 2-chloroquinoline-3-carbaldehydes in chemical transformations has been explored, with these compounds undergoing various substitutions to produce a wide range of fused quinolines and other derivatives. This highlights the chemical flexibility and potential applicability of these compounds in synthesizing complex molecular structures (Otto Meth-Cohn et al., 1981).
Potential Applications
Photocatalytic Oxidation : A study on the photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation showcases the potential application of quinoline derivatives in catalysis and organic synthesis. This research indicates the efficiency of quinoline derivatives in facilitating selective photocatalytic reactions (S. Higashimoto et al., 2009).
Anti-bacterial Evaluation : Novel thio- and oxazepino[7,6-b]quinolines derived from 2-chloroquinoline-3-carbaldehydes were synthesized and evaluated for their anti-bacterial and anti-fungal activities. Some compounds exhibited moderate to good activity, highlighting the potential of quinoline derivatives in developing new anti-bacterial agents (Hoda Hamidi et al., 2015).
Properties
IUPAC Name |
(E)-N-[(2-chloro-6-fluorophenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN2OS/c25-19-10-8-16(9-11-19)15-31-24-18(12-17-4-1-2-7-23(17)29-24)13-28-30-14-20-21(26)5-3-6-22(20)27/h1-13H,14-15H2/b28-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFBKEWKNKNDLF-XODNFHPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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